molecular formula C25H22FNO3S B2763379 (2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-04-1

(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2763379
CAS RN: 1114853-04-1
M. Wt: 435.51
InChI Key: IRYPEJRBELQTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C25H22FNO3S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality (2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Research indicates the potential of related compounds in antitumor applications. For instance, derivatives of benzofuran carboxylic acid esters, which share structural motifs with the compound , have been identified as potent anti-tumor agents. These compounds exhibit selective cytotoxicity against tumorigenic cell lines, suggesting a promising avenue for the development of cancer therapeutics (Hayakawa et al., 2004).

Photoremovable Protecting Groups

Certain derivatives related to the mentioned compound serve as photoremovable protecting groups for carboxylic acids, a technique critical in organic synthesis and biochemistry for the temporary modification of molecules. This capability is essential for creating "caged" compounds used in controlled release applications and studying biological processes (Zabadal et al., 2001).

Clathrate Formation

Compounds with similar aromatic rings and functionalities have been studied for their role in clathrate formation, highlighting the importance of edge-to-face interactions between aromatic rings. Such interactions are crucial in the formation of inclusion complexes, which have implications in materials science and molecular recognition (Eto et al., 2011).

Antioxidant Properties

Benzophenone derivatives, including those with hydroxy and methoxy groups, exhibit significant antioxidant properties. These compounds can scavenge free radicals and demonstrate potential as therapeutic agents due to their ability to mitigate oxidative stress, a factor in various diseases (Çetinkaya et al., 2012).

Conductivity and Stability in Polymeric Materials

Research on poly(arylene ether sulfone)s bearing benzyl-type quaternary ammonium pendants shows that related ketone functionalities can contribute to enhanced hydroxide conductivity and alkaline stability in polymer membranes. These properties are valuable for applications in fuel cells and other electrochemical systems (Shi et al., 2017).

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S/c1-4-18-6-9-20(10-7-18)27-15-24(25(28)21-11-5-16(2)13-17(21)3)31(29,30)23-12-8-19(26)14-22(23)27/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYPEJRBELQTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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